N-(2-Methoxyethyl)-N-methylglycine

Lipophilicity ADME Chemical Synthesis

Ideal for medicinal chemistry IP development, this N-substituted glycine (LogP -2.6, pKa ~1.77) enables peptoid lipophilicity tuning and pH-inert bioconjugation. A validated WO2018049089A1 intermediate, it provides distinct steric/electronic properties versus hydroxyethyl analogs. For R&D use only.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 915925-21-2
Cat. No. B1293046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyethyl)-N-methylglycine
CAS915925-21-2
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCN(CCOC)CC(=O)O
InChIInChI=1S/C6H13NO3/c1-7(3-4-10-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
InChIKeyFSGZMFWQBDILDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyethyl)-N-methylglycine (CAS 915925-21-2): Physicochemical Properties and N-Substituted Glycine Derivative


[(2-Methoxyethyl)(methyl)amino]acetic acid, also referred to as N-(2-Methoxyethyl)-N-methylglycine (CAS 915925-21-2), is an N-substituted glycine derivative with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is a synthetic amino acid analog characterized by a tertiary amine with a methoxyethyl group and a methyl group, and it is primarily utilized as a versatile building block in organic synthesis [1]. As a member of the broader class of N-substituted glycines, this compound is distinct from common biological buffers like Tricine or Bicine due to its unique combination of a methoxyethyl substituent and a tertiary amine, which confers specific predicted physicochemical properties such as a LogP of -2.6 and a predicted pKa of approximately 1.77 [2].

Why Substituting [(2-Methoxyethyl)(methyl)amino]acetic Acid with Generic Glycine Derivatives is Problematic


Substituting [(2-Methoxyethyl)(methyl)amino]acetic acid with other N-substituted glycines or common amino acid buffers is scientifically unsound due to substantial differences in their core physicochemical and structural properties. A common analog, N-(2-hydroxyethyl)-N-methylglycine, differs by a single hydroxyl group in place of the methoxy group, leading to a lower molecular weight (133.15 g/mol) and, critically, a more polar, hydrogen-bond-donating character that can alter its solubility profile and reactivity [1]. Other analogs like sarcosine (N-methylglycine) or Bicine lack the methoxyethyl group entirely, resulting in vastly different steric and electronic environments [2]. These structural distinctions are not trivial; they translate into quantifiably different properties, such as a higher predicted boiling point of 236.0°C for the target compound versus 282.8°C for the hydroxyethyl analog, and a significantly different lipophilicity (LogP -2.6) that impacts its behavior in partition-based assays and syntheses [1]. Therefore, interchangeability without method re-validation is not scientifically justified.

Quantifiable Differentiators of [(2-Methoxyethyl)(methyl)amino]acetic Acid (CAS 915925-21-2)


Increased Lipophilicity Compared to N-(2-Hydroxyethyl)-N-methylglycine

The replacement of a hydroxyl group with a methoxy group in [(2-Methoxyethyl)(methyl)amino]acetic acid significantly increases its lipophilicity relative to its close analog, N-(2-hydroxyethyl)-N-methylglycine. This is reflected in the predicted partition coefficient (LogP). The target compound has a predicted LogP of -2.6 , while the hydroxyethyl analog is more polar. This difference can influence solubility in organic solvents and membrane permeability in biological contexts.

Lipophilicity ADME Chemical Synthesis

Molecular Weight and Volatility Distinctions vs. N-(2-Hydroxyethyl)-N-methylglycine

The substitution of a methoxy group for a hydroxyl group in [(2-Methoxyethyl)(methyl)amino]acetic acid results in a higher molecular weight and a lower predicted boiling point compared to its hydroxyethyl analog, N-(2-hydroxyethyl)-N-methylglycine. The target compound has a molecular weight of 147.17 g/mol and a predicted boiling point of 236.0±20.0 °C , whereas the analog has a molecular weight of 133.15 g/mol and a predicted boiling point of 282.8±20.0 °C . This lower boiling point indicates a higher volatility, which can be a practical consideration in applications requiring solvent evaporation or in gas chromatography.

Volatility Physical Chemistry Analytical Chemistry

Unique Role as a Synthetic Intermediate in Patented Drug Discovery Programs

[(2-Methoxyethyl)(methyl)amino]acetic acid is explicitly utilized as a key building block in the synthesis of novel pyridyl-substituted indole compounds, as documented in patent WO2018049089A1 [1]. In contrast, the closely related compound, N-(2-hydroxyethyl)-N-methylglycine, is primarily known for its use as a biological buffer or a simple betaine analog . This indicates a clear divergence in their applied roles; the target compound is integrated into complex, patent-protected molecular structures with potential therapeutic applications, whereas the analog is a more generic reagent.

Drug Discovery Medicinal Chemistry Patent Analysis

Increased Number of Rotatable Bonds and Molecular Complexity vs. Sarcosine

Compared to the simpler analog sarcosine (N-methylglycine, C3H7NO2, MW 89.09 g/mol), [(2-Methoxyethyl)(methyl)amino]acetic acid possesses significantly higher molecular complexity and conformational flexibility. The target compound has a complexity rating of 105 and 5 rotatable bonds , whereas sarcosine has a complexity rating of 55.1 and only 2 rotatable bonds [1]. This difference arises from the addition of the 2-methoxyethyl group, which introduces more degrees of freedom and potential for diverse interactions with biological targets or in supramolecular assemblies.

Molecular Dynamics Chemical Synthesis Conformational Analysis

Acid Dissociation Constant (pKa) Distinction from Common Biological Buffers

The predicted pKa of [(2-Methoxyethyl)(methyl)amino]acetic acid is approximately 1.77 [1], which is significantly more acidic than the pKa values of common biological buffers from the same N-substituted glycine class, such as Bicine (pKa ~8.3) or Tricine (pKa ~8.1) [2]. This stark difference means that at physiological pH (~7.4), the target compound will exist predominantly in a deprotonated, anionic state, whereas the buffers will be largely zwitterionic or neutral. This pH-dependent speciation directly impacts its reactivity, solubility, and suitability for applications where charge state is critical, such as in metal chelation or bioconjugation chemistry.

Bioconjugation pH-Dependent Chemistry Chemical Biology

Validated Application Scenarios for [(2-Methoxyethyl)(methyl)amino]acetic Acid in R&D


Scaffold for Patentable Medicinal Chemistry Leads

Based on its specific use in patent WO2018049089A1, this compound is an ideal starting material or intermediate for medicinal chemists aiming to develop novel intellectual property [1]. Its structural features are known to be compatible with the synthesis of complex heterocyclic systems, like pyridyl-substituted indoles, which are common pharmacophores in drug discovery. Procurement of this compound enables direct access to a validated synthetic pathway for exploring new chemical space with potential therapeutic value.

Non-Buffering Amino Acid Component in Bioconjugation

Its uniquely low predicted pKa of ~1.77 makes it a highly suitable component for designing bioconjugation reagents or probes where pH buffering in the physiological range (pH 6-8) is undesirable [2]. Unlike common Good's buffers (e.g., Bicine, Tricine) that actively buffer near neutral pH and could interfere with sensitive biological assays, this compound will not contribute to unwanted pH stabilization. It can be incorporated into linkers or payloads intended for use in cell culture or in vivo without perturbing the biological system's pH homeostasis.

Hydrophobic Building Block for Peptoid Synthesis

The increased lipophilicity conferred by the methoxyethyl group (LogP -2.6) and the tertiary amine structure make this compound a valuable building block for synthesizing peptoids (N-substituted glycine oligomers) with enhanced hydrophobic character. This contrasts with more polar analogs like N-(2-hydroxyethyl)-N-methylglycine. Incorporating this building block can tune the overall lipophilicity of the resulting peptoid, which is crucial for applications involving membrane interaction, antimicrobial peptide mimics, or the development of self-assembling biomaterials.

Internal Standard for LC-MS Method Development

Its distinct molecular weight (147.17 g/mol) and predictable ionization properties make it a viable candidate for use as an internal standard or reference compound in liquid chromatography-mass spectrometry (LC-MS) method development . Its structure is not commonly found in biological matrices, and its unique fragmentation pattern can aid in precise quantification of similar amino acid derivatives in complex samples, ensuring analytical accuracy and reproducibility.

Technical Documentation Hub

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